molecular formula C4H4N4O2 B11923186 3-Nitropyrazin-2-amine

3-Nitropyrazin-2-amine

Cat. No.: B11923186
M. Wt: 140.10 g/mol
InChI Key: VTRZWCNUMQBCRA-UHFFFAOYSA-N
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Description

3-Nitropyrazin-2-amine (CAS 754196-97-9) is a nitro-substituted pyrazine derivative of high interest in medicinal chemistry and drug discovery research. With the molecular formula C4H4N4O2 and a molecular weight of 140.10 g/mol , this compound serves as a versatile chemical intermediate, or "building block," for the synthesis of more complex molecules. Its structure, featuring both a nitro group and an amine group on the pyrazine ring, makes it a valuable precursor for generating combinatorial libraries and for structure-activity relationship (SAR) studies. Researchers utilize this compound in the design and development of novel active molecules, as the core pyrazine scaffold is found in compounds with a range of biological activities . The provided molecular specifications, including the SMILES string (O=N(=O)c1nccnc1N) and the InChI key (VTRZWCNUMQBCRA-UHFFFAOYSA-N) , aid in computational chemistry and compound registration. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N4O2

Molecular Weight

140.10 g/mol

IUPAC Name

3-nitropyrazin-2-amine

InChI

InChI=1S/C4H4N4O2/c5-3-4(8(9)10)7-2-1-6-3/h1-2H,(H2,5,6)

InChI Key

VTRZWCNUMQBCRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)N)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Nitropyrazin 2 Amine

Reactivity of the Pyrazine (B50134) Ring System

The reactivity of the pyrazine ring in 3-Nitropyrazin-2-amine is a direct consequence of its electronic structure. As a π-deficient heteroaromatic compound, it is generally deactivated towards electrophilic attack and activated towards nucleophilic substitution. slideshare.netyoutube.commdpi.com

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the this compound ring is exceptionally challenging and generally not observed under standard conditions. researchgate.net This low reactivity stems from several combined factors:

π-Deficient Pyrazine Core: The pyrazine ring contains two electronegative nitrogen atoms that withdraw electron density from the ring carbons via an inductive effect, making the ring inherently less nucleophilic than benzene. youtube.commdpi.com This reduces its affinity for electrophiles.

Deactivating Nitro Group: The nitro group (-NO2) is one of the most powerful deactivating groups in electrophilic aromatic substitution. It strongly withdraws electron density from the ring through both resonance and inductive effects, further passivating the ring against electrophilic attack.

Protonation under Acidic Conditions: Many EAS reactions require strong acids, which would protonate the basic nitrogen atoms of the pyrazine ring. libretexts.org This creates a cationic species, which is even more severely deactivated towards attack by an electrophile.

While the amino group (-NH2) is a potent activating group, its influence is insufficient to overcome the powerful deactivating effects of the pyrazine nitrogens and the nitro substituent. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not feasible pathways for the further functionalization of the this compound ring. masterorganicchemistry.commasterorganicchemistry.com

Reactions Involving the Amino Group

The exocyclic amino group of this compound possesses a lone pair of electrons, making it nucleophilic and basic. It readily participates in reactions typical of primary aromatic amines.

Acylation Reactions (Amide Formation)

The amino group of this compound can be readily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. publish.csiro.aunih.gov This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

For example, reaction with acetic anhydride (B1165640) would yield N-(3-nitropyrazin-2-yl)acetamide. This transformation is significant not only as a method for synthesizing amide derivatives but also as a strategy to moderate the reactivity of the amino group. The resulting amide is less basic and less activating towards the aromatic ring than the original amino group. publish.csiro.au

Table 3: General Acylation Reaction of this compound

ReactantAcylating AgentProductCatalyst/Solvent
This compoundAcetic AnhydrideN-(3-nitropyrazin-2-yl)acetamidePyridine (B92270) or Acetone
This compoundBenzoyl ChlorideN-(3-nitropyrazin-2-yl)benzamidePyridine or aq. Base

Alkylation Reactions (e.g., Quaternization, Polyalkylation)

The amino group of this compound is nucleophilic and can react with alkylating agents such as alkyl halides. However, the direct alkylation of amines can be challenging to control, often leading to a mixture of mono- and polyalkylated products. libretexts.orglumenlearning.com The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction. masterorganicchemistry.com

Treatment of a primary amine with an excess of an alkylating agent, like methyl iodide, typically leads to exhaustive methylation, resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com In the case of this compound, this would involve the formation of a trimethylammonium salt. To achieve selective monoalkylation, specific strategies are often required, such as using a large excess of the amine or employing protecting groups. lumenlearning.comrsc.org For instance, N-trifluoroacetyl derivatives can be used to facilitate controlled N-monomethylation. rsc.org Another approach to achieve selective monoalkylation involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo self-limiting alkylation. nih.gov

The quaternization of heterocyclic amines is a well-established reaction. dtic.mil While specific examples for this compound are not extensively detailed in the provided literature, the general principles of amine alkylation apply. The reaction would proceed via a nucleophilic attack of the amino group on the alkyl halide.

Table 1: General Outcomes of Amine Alkylation
ReactantAlkylating AgentConditionsMajor Product(s)Reference(s)
Primary AmineAlkyl Halide (1 eq)-Mixture of primary, secondary, tertiary amines, and quaternary ammonium salt masterorganicchemistry.com, libretexts.org
Primary AmineAlkyl Halide (excess)-Quaternary Ammonium Salt masterorganicchemistry.com
N-Trifluoroacetyl-amineMethyl Iodide / Base-N-Methylated Amine rsc.org

Reactions with Nitrous Acid (Diazotization and Subsequent Chemical Transformations)

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. byjus.comunacademy.comorganic-chemistry.org This process is known as diazotization. The resulting aryl diazonium salts are versatile intermediates in organic synthesis. chemistrysteps.com

The diazotization of this compound would involve the reaction of the amino group with the nitrosonium ion (NO⁺), which is the reactive electrophile generated from nitrous acid in an acidic medium. chemistrysteps.comyoutube.com The mechanism proceeds through the formation of an N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium salt. byjus.comyoutube.com

Aryl diazonium salts are relatively stable at low temperatures and can undergo a variety of subsequent transformations where the diazonio group is replaced by a range of nucleophiles. A prominent example is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts to introduce halides (Cl⁻, Br⁻) or a cyano group (CN⁻) onto the aromatic ring. wikipedia.org Although formally a nucleophilic substitution, the Sandmeyer reaction is believed to proceed via a radical mechanism. wikipedia.org

Table 2: Common Subsequent Reactions of Aryl Diazonium Salts
Diazonium Salt ReactantReagent(s)Reaction NameProduct Functional GroupReference(s)
Ar-N₂⁺CuCl / HClSandmeyer ReactionAr-Cl wikipedia.org
Ar-N₂⁺CuBr / HBrSandmeyer ReactionAr-Br wikipedia.org
Ar-N₂⁺CuCN / KCNSandmeyer ReactionAr-CN wikipedia.org
Ar-N₂⁺KI-Ar-I organic-chemistry.org
Ar-N₂⁺H₂O / H⁺, heat-Ar-OH wikipedia.org
Ar-N₂⁺HBF₄, heatBalz-Schiemann ReactionAr-F organic-chemistry.org

Condensation Reactions with Carbonyl Compounds (Imine Formation)

Primary amines, such as this compound, can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by acid.

The mechanism begins with the nucleophilic attack of the amino group on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent proton transfer and dehydration lead to the formation of the C=N double bond characteristic of an imine. mdpi.com

While specific examples of this compound undergoing condensation with carbonyl compounds are not detailed in the provided search results, this is a general and expected reaction for a primary amine. For instance, the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes has been studied, leading to the formation of stable hemiaminals or Schiff bases depending on the reaction conditions and the structure of the aldehyde. mdpi.com The product of the condensation of this compound with an aldehyde (R-CHO) would be N-(pyrazin-2-yl)-1-R-methanimine, substituted with a nitro group at the 3-position of the pyrazine ring.

Reactions Involving the Nitro Group

Reduction of the Nitro Group to Amino or Other Chemical Functionalities

The nitro group of this compound can be readily reduced to an amino group, yielding 2,3-diaminopyrazine. This transformation is a crucial step in the synthesis of various heterocyclic compounds, such as pyrazino[2,3-b]quinoxalines. rsc.orgresearchgate.netmdpi.com The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with several effective reagents and conditions available. wikipedia.org

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of reducing metals in acidic media. wikipedia.orglibretexts.org

Catalytic Hydrogenation : This method often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.commdpi.com It is a clean and efficient method, though care must be taken as some catalysts can also reduce other functional groups. libretexts.orgnih.gov

Metal/Acid Reduction : Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective for this transformation. youtube.com Stannous chloride (SnCl₂) in an acidic medium is another widely used reagent for the reduction of aromatic nitro compounds. acsgcipr.orgcommonorganicchemistry.comresearchgate.net

The reduction process is believed to proceed through several intermediates, including nitroso and hydroxylamino species, before the final amino group is formed. orientjchem.orgnih.gov

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent(s)Typical ConditionsCommentsReference(s)
H₂ / Pd/C-Common and efficient, but can reduce other functional groups. commonorganicchemistry.com, mdpi.com
H₂ / Raney Ni-Alternative to Pd/C. wikipedia.org
Fe / HClAcidicClassic and effective method. youtube.com
Sn / HClAcidicClassic and effective method. youtube.com
SnCl₂ / HClAcidicWidely used, can be selective. acsgcipr.org, commonorganicchemistry.com
NaBH₄ / NiCl₂ or CoCl₂MethanolMild conditions. researchgate.net
Hydrazine Hydrate / Ni-ReEthanol (B145695) or 2-propanolSmooth reaction, good yields. researchgate.net

Regioselectivity and Mechanistic Aspects of Chemical Transformations

The regioselectivity of reactions involving this compound is governed by the electronic properties of the pyrazine ring and its substituents. The pyrazine ring itself is electron-deficient, making it generally less reactive towards electrophilic aromatic substitution than benzene. libretexts.org

The amino group at the 2-position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the nitro group at the 3-position is a strong deactivating group and a meta-director. The combined effect of these two groups will dictate the position of any electrophilic attack on the ring.

However, due to the electron-deficient nature of the pyrazine ring, nucleophilic aromatic substitution (SNAr) is a more common reaction pathway, especially when a good leaving group is present. wikipedia.orgfishersci.senih.govyoutube.com The nitro group, being strongly electron-withdrawing, will activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this compound, a nucleophile could potentially attack the carbon atom bearing the nitro group or other positions on the ring, depending on the reaction conditions and the nature of the nucleophile. The mechanism of SNAr reactions typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

In the case of alkylation of the amino group, the reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile. lumenlearning.com The diazotization reaction is initiated by the electrophilic attack of the nitrosonium ion on the nucleophilic amino group. chemistrysteps.com Condensation reactions with carbonyl compounds involve nucleophilic addition of the amine to the carbonyl carbon. nih.gov The reduction of the nitro group generally proceeds via a series of electron and proton transfer steps. orientjchem.org

Derivatization Strategies and Synthesis of Analogues of 3 Nitropyrazin 2 Amine

Synthesis of Substituted Aminonitropyrazines

The synthesis of substituted aminonitropyrazines can be approached through various synthetic methodologies, often drawing inspiration from the broader field of pyridine (B92270) and pyrazine (B50134) chemistry. Direct functionalization of the 3-nitropyrazin-2-amine core or building the substituted ring system from acyclic precursors are common strategies.

One potential avenue for substitution is the modification of the amino group. While direct alkylation of the amino group might be challenging due to the electron-withdrawing nature of the nitro group and the pyrazine ring, it can be achieved under specific conditions. Alternatively, the amino group can be transformed into other functionalities, which can then be further modified. For instance, diazotization of the amino group followed by Sandmeyer-type reactions could introduce a range of substituents, although the stability of the diazonium salt would be a critical factor.

Another approach involves the synthesis of the substituted pyrazine ring from scratch. This often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, where one of the diamine's amino groups is already substituted. This method offers greater flexibility in introducing a variety of substituents onto the pyrazine ring.

Drawing parallels from pyridine chemistry, nucleophilic aromatic substitution (SNAr) reactions on halogenated nitropyrazines can be a powerful tool. For example, a hypothetical 2-amino-3-nitro-5-halopyrazine could react with various nucleophiles to introduce substituents at the 5-position. The strong electron-withdrawing effect of the nitro group would activate the ring towards such substitutions.

A summary of potential substitution patterns and the corresponding synthetic strategies is presented in the table below.

Substitution PositionType of SubstituentPotential Synthetic Strategy
Amino Group (N-substitution)Alkyl, ArylDirect alkylation, Reductive amination with aldehydes/ketones
Pyrazine Ring (C-substitution)Halogen, Alkyl, ArylDe novo ring synthesis from substituted precursors, SNAr on halopyrazines

Ring Annulation Reactions to Form Fused Heterocycles

The vicinal amino and ring nitrogen atoms in this compound provide an ideal arrangement for the construction of fused heterocyclic systems. These reactions, known as ring annulation, lead to the formation of bicyclic structures with expanded chemical diversity.

The synthesis of imidazo[1,2-a]pyrazines is a well-established transformation of 2-aminopyrazines. This can be achieved by reacting this compound with α-halocarbonyl compounds, such as α-haloketones or α-haloesters. The reaction proceeds through an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization where the ring nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine (B1224502) ring. The presence of the nitro group on the pyrazine ring would influence the reactivity of the starting material and the properties of the resulting fused system.

A general scheme for this reaction is as follows:

this compound + Br-CH2-CO-R → 8-Nitroimidazo[1,2-a]pyrazine derivative

Recent advancements in organic synthesis have also explored catalyst-free cascade processes and the use of multicomponent reactions for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which could be adapted for their pyrazine counterparts. nih.gov For instance, a one-pot reaction involving a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide, often catalyzed by iodine, can efficiently produce substituted imidazo[1,2-a]pyrazines. nih.gov

Similarly, the 1,2,4-triazolo[4,3-a]pyrazine scaffold can be constructed from 2-hydrazinopyrazines. nih.gov Therefore, a preliminary step to synthesize triazolopyrazines from this compound would be the conversion of the amino group into a hydrazino group. This can be achieved through diazotization followed by reduction. Once the 2-hydrazino-3-nitropyrazine is obtained, it can be cyclized with various one-carbon synthons to form the triazole ring.

Common reagents for this cyclization include:

Triethyl orthoformate: Yields an unsubstituted triazole ring at the 3-position.

Carboxylic acids or their derivatives (e.g., acid chlorides, esters): Introduce an alkyl or aryl substituent at the 3-position of the triazole ring.

Isothiocyanates: Lead to the formation of a 3-mercaptotriazole, which can be further functionalized.

The resulting 8-nitro- nih.govresearchgate.nettriazolo[4,3-a]pyrazine system is a key intermediate that can be further modified. For example, late-stage functionalization using photoredox catalysis has been employed to introduce methyl groups onto the triazolopyrazine scaffold. nih.govunimelb.edu.au

Hybrid Compounds Incorporating this compound Fragments

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a modern strategy in medicinal chemistry. The this compound scaffold can be incorporated into hybrid compounds to explore synergistic or novel biological activities.

One approach is to link the this compound moiety to another heterocyclic system via a flexible or rigid linker. The choice of the second heterocyclic scaffold can be guided by known biological activities. For instance, pyrazole (B372694) and piperazine (B1678402) moieties are commonly found in biologically active compounds. scispace.com A synthetic strategy could involve functionalizing the amino group of this compound with a linker that can then be coupled to the second heterocycle.

Another strategy involves the fusion of the this compound core with other ring systems to create more complex polycyclic structures. For example, the synthesis of pyrazolopyridine-based heterocyclic compounds has been explored for their neuroprotective potential. nih.gov Similar synthetic approaches could be envisioned to fuse a pyrazole ring onto the nitropyrazine core.

The table below outlines some potential hybrid compound strategies involving the this compound scaffold.

Hybrid StrategySecond HeterocyclePotential Linkage/Fusion
Linked HybridPyrazole, Piperazine, TriazineAmide, Urea, Thio-urea linker from the amino group
Fused HybridPyrazole, Thiazole (B1198619)Annulation reactions to form a fused polycyclic system

Structure-Reactivity Relationships in Synthesized Derivatives

The electronic and steric properties of substituents introduced onto the this compound scaffold significantly influence the reactivity of the resulting derivatives. Understanding these structure-reactivity relationships is crucial for designing further synthetic transformations.

The strong electron-withdrawing nature of the nitro group deactivates the pyrazine ring towards electrophilic substitution but activates it for nucleophilic attack. Therefore, derivatives of this compound are more likely to undergo nucleophilic aromatic substitution, especially if a good leaving group is present on the ring.

In the context of fused heterocyclic derivatives like imidazopyrazines and triazolopyrazines, the position of the nitro group will have a profound effect on the electron distribution in the bicyclic system. This will, in turn, affect the reactivity of different positions within the fused rings towards both electrophiles and nucleophiles.

For instance, in 8-nitroimidazo[1,2-a]pyrazine, the electron density at various positions of the imidazole (B134444) ring will be modulated by the nitro group. This will influence the ease of electrophilic substitution (e.g., halogenation, nitration) on the imidazole part of the molecule.

Furthermore, the steric hindrance introduced by bulky substituents can influence the regioselectivity of reactions. For example, a large substituent on the pyrazine ring might direct an incoming reagent to a less hindered position on the fused imidazole or triazole ring. A preliminary analysis of structure-reactivity relationships is summarized below.

Derivative TypeKey Structural FeatureExpected Impact on Reactivity
Substituted AminonitropyrazinesElectron-donating/withdrawing groups on the ringModulates the nucleophilicity of the amino group and the electrophilicity of the pyrazine ring
ImidazopyrazinesPosition and nature of substituents on the imidazole ringInfluences the aromaticity and reactivity of the imidazole moiety towards electrophilic substitution
TriazolopyrazinesSubstituents on the triazole ringAffects the acidity of the triazole ring protons and the overall electronic properties of the fused system

Advanced Spectroscopic Characterization of 3 Nitropyrazin 2 Amine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. Infrared (IR) and Raman spectroscopy provide complementary information regarding these vibrations, governed by different selection rules, while Nuclear Resonance Vibrational Spectroscopy (NRVS) is a specialized technique applicable only to specific isotopes.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that result in a change in the molecule's dipole moment. For 3-Nitropyrazin-2-amine, the IR spectrum is expected to be rich with characteristic absorption bands corresponding to its primary amine (-NH₂), nitro (-NO₂), and pyrazine (B50134) ring moieties.

The primary amine group gives rise to several distinct bands. wpmucdn.com In the high-frequency region, two N-H stretching bands are anticipated due to asymmetric and symmetric vibrations, typically appearing between 3500 and 3300 cm⁻¹. orgchemboulder.comopenstax.org A strong N-H bending or "scissoring" vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, a broad N-H "wagging" band can often be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

The nitro group is characterized by two strong and readily identifiable stretching vibrations: an asymmetric stretch typically found between 1570 and 1500 cm⁻¹ and a symmetric stretch appearing in the 1380-1300 cm⁻¹ range. wpmucdn.com

The pyrazine ring itself contributes to a complex pattern of absorptions. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The 1600-1400 cm⁻¹ region will contain several bands due to the C=C and C=N stretching vibrations of the heteroaromatic ring. Additional C-H in-plane and out-of-plane bending vibrations contribute to the fingerprint region below 1400 cm⁻¹, providing a unique signature for the substitution pattern. bendola.com The C-N stretch of the aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric N-H StretchAmine (-NH₂)~3450Medium
Symmetric N-H StretchAmine (-NH₂)~3350Medium
Aromatic C-H StretchPyrazine Ring3100-3000Variable
N-H Bend (Scissoring)Amine (-NH₂)1650-1580Medium-Strong
Ring Stretching (C=C, C=N)Pyrazine Ring1600-1400Medium-Strong
Asymmetric NO₂ StretchNitro (-NO₂)1570-1500Strong
Symmetric NO₂ StretchNitro (-NO₂)1380-1300Strong
Aromatic C-N StretchAmine (-NH₂)1335-1250Strong

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. wikipedia.org A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org Symmetrical vibrations and vibrations of less polar bonds often produce stronger Raman signals than IR absorptions. libretexts.org

For this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly intense feature in the Raman spectrum. Likewise, the "ring breathing" modes of the pyrazine ring, which involve the symmetric expansion and contraction of the ring, are characteristically strong in Raman spectra of aromatic compounds. anton-paar.com In contrast to their strong IR signals, the N-H stretching vibrations of the amine group are typically weak in Raman spectra. ias.ac.in The C=C and C=N ring stretching modes will also be Raman-active, providing further structural fingerprinting information. nih.gov

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Expected Intensity
Aromatic C-H StretchPyrazine Ring3100-3000Medium
Ring Breathing / StretchingPyrazine Ring1600-1400Strong
Symmetric NO₂ StretchNitro (-NO₂)1380-1300Strong
Other Ring DeformationsPyrazine Ring<1200 (Fingerprint Region)Medium-Strong

Nuclear Resonance Vibrational Spectroscopy (NRVS)

Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that measures the vibrational spectrum of a specific nucleus. It relies on the inelastic absorption of synchrotron radiation by a Mössbauer-active nucleus, most commonly ⁵⁷Fe. This technique provides a complete vibrational density of states for motions involving the probe isotope. However, NRVS is not applicable to the direct study of this compound in its native form, as the naturally occurring isotopes of its constituent elements (C, H, N, O) are not Mössbauer-active. The technique would only become relevant if the compound were studied as a ligand in a metal complex containing a suitable isotope, such as ⁵⁷Fe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the amino protons and the two protons on the pyrazine ring.

The protons on the pyrazine ring (H-5 and H-6) are situated in an electron-deficient heteroaromatic system, and their chemical shift will be significantly influenced by the strong electron-withdrawing effects of both the ring nitrogens and the C-3 nitro group. Consequently, these protons are expected to be highly deshielded and resonate at a low field, likely in the 8.0-9.0 ppm range. They should appear as two distinct signals, each a doublet, due to spin-spin coupling with each other (an AX or AB spin system).

The two protons of the primary amine (-NH₂) group are expected to give rise to a single, often broad, resonance. libretexts.org The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding and chemical exchange. openstax.orglibretexts.org For an aromatic amine, this signal could appear over a wide range, potentially between 6.0 and 8.0 ppm. A key diagnostic feature is that this signal will disappear from the spectrum upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) due to the rapid exchange of the amine protons for deuterium. libretexts.org

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Ring Protons (H-5, H-6)8.0 - 9.0Doublet (d)Two separate signals in this region, coupled to each other.
Amine Protons (-NH₂)6.0 - 8.0Broad Singlet (br s)Shift is variable; disappears on D₂O exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals, one for each unique carbon atom in the pyrazine ring. The chemical shifts are dictated by the hybridization and the electronic effects of the attached substituents and adjacent ring nitrogens.

The carbon atoms in pyrazine and other nitrogen-containing heterocycles typically resonate in the 120-160 ppm range. The substituents will cause significant deviations from the shifts of unsubstituted pyrazine.

C-2 (bonded to -NH₂): The electron-donating amino group will shield this carbon, shifting its resonance upfield relative to a similar carbon without this substituent.

C-3 (bonded to -NO₂): The powerful electron-withdrawing nitro group will strongly deshield this carbon, causing its signal to appear at a very low field, likely making it the most downfield signal of the four.

C-5 and C-6: These carbons are primarily influenced by the ring nitrogens. Their chemical shifts will be distinct from each other and are expected in the typical heteroaromatic region.

The precise assignment of C-5 and C-6 would typically require advanced 2D NMR experiments such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C-2 (-C-NH₂)145 - 155Influenced by both -NH₂ and adjacent ring nitrogen.
C-3 (-C-NO₂)150 - 160Expected to be the most downfield signal due to strong -NO₂ effect.
C-5130 - 145Assignment requires 2D NMR; influenced by N-1 and N-4.
C-6125 - 140Assignment requires 2D NMR; influenced by N-1.

Multi-dimensional NMR Techniques

Multi-dimensional Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like this compound, as they reveal through-bond and through-space correlations between nuclei. thieme-connect.de By spreading NMR signals across two frequency axes, these methods resolve the signal overlap that can complicate one-dimensional (1D) spectra.

For this compound, several 2D NMR experiments are critical for confirming its structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show a cross-peak between the two adjacent aromatic protons on the pyrazine ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would show distinct correlation signals for each protonated carbon on the pyrazine ring, linking the proton signals to their corresponding carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, HMBC would show correlations from the ring protons to multiple carbon atoms, including the quaternary carbons substituted with the amino and nitro groups, thereby confirming the substitution pattern. Correlations from the amine protons to adjacent carbons would further solidify the assignment.

The following table outlines the expected key correlations for this compound in standard 2D NMR experiments.

TechniqueCorrelating NucleiExpected Key CorrelationsInformation Provided
COSY ¹H ↔ ¹HH-5 ↔ H-6Confirms adjacency of the two ring protons.
HSQC ¹H ↔ ¹³C (¹J)H-5 ↔ C-5; H-6 ↔ C-6Assigns carbon signals for protonated ring positions.
HMBC ¹H ↔ ¹³C (²⁻³J)H-5 ↔ C-3, C-6; H-6 ↔ C-2, C-5; NH₂ ↔ C-2, C-3Confirms the connectivity of the pyrazine ring and the precise locations of the amino and nitro substituents.

Isotope Labeling in NMR Spectroscopy

Isotope labeling is a powerful strategy used in NMR spectroscopy to enhance sensitivity, simplify complex spectra, or probe specific sites within a molecule. nih.gov While commonly applied to large biomolecules, it can also be invaluable for studying smaller molecules like this compound, particularly for mechanistic studies or for differentiating between similar nitrogen environments. The standard approach involves enriching a sample with NMR-active stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). nih.govnih.gov

For this compound, which contains four nitrogen atoms in distinct chemical environments (two in the pyrazine ring, one in the amino group, and one in the nitro group), uniform or selective ¹⁵N labeling would be particularly insightful.

Uniform ¹⁵N Labeling: Synthesizing the molecule with ¹⁵N-enriched precursors would make all four nitrogen atoms NMR-active. A ¹H-¹⁵N HSQC or HMBC experiment could then be performed. A ¹H-¹⁵N HSQC would show a correlation for the amino group, directly linking the amine protons to the amine nitrogen.

Selective ¹⁵N Labeling: Through carefully designed synthetic routes, it is possible to label specific nitrogen atoms. This approach, also known as specific isotopic unlabelling or "reverse" labelling, can help to definitively assign the ¹⁵N chemical shifts for each nitrogen site, providing valuable information about the electronic structure and chemical environment at each position within the molecule. nih.gov

The application of ¹⁵N labeling would enable researchers to study interactions involving the nitrogen atoms, such as hydrogen bonding or protonation events, with high precision. sigmaaldrich.comspringernature.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and elucidate its chemical structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is essential to confirm its molecular formula of C₄H₄N₄O₂. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element.

The experimental measurement of the molecular ion's mass via HRMS would be compared to this theoretical value. A close match provides high confidence in the assigned elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000448.000000
Hydrogen¹H1.00782544.031300
Nitrogen¹⁴N14.003074456.012296
Oxygen¹⁶O15.994915231.989830
Total 140.033426

Theoretical Monoisotopic Mass for C₄H₄N₄O₂

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺, m/z ≈ 141.04) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

Based on the structure of this compound, several fragmentation pathways are plausible. Common neutral losses from nitroaromatic compounds include the elimination of the nitro group (NO₂) or nitric oxide (NO). The pyrazine ring itself can also fragment, often through the loss of hydrogen cyanide (HCN).

The following table outlines plausible fragmentation pathways for protonated this compound.

Precursor Ion (m/z)Neutral LossFragment Ion FormulaFragment Ion (m/z)Plausible Interpretation
141.0407NO (30 Da)[C₄H₄N₃O]⁺111.0354Loss of nitric oxide
141.0407NO₂ (46 Da)[C₄H₄N₃]⁺95.0405Loss of the nitro group
141.0407H₂O (18 Da)[C₄H₂N₄O]⁺123.0252Loss of water (from nitro group rearrangement)
95.0405HCN (27 Da)[C₃H₃N₂]⁺68.0323Fragmentation of the pyrazine ring

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions provide information about the electronic structure and conjugated systems of the compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorbance of light by a compound as a function of wavelength. The resulting spectrum is characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption. The pyrazine ring, substituted with both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂), constitutes a conjugated system that is expected to absorb strongly in the UV or visible region.

Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the electronic absorption properties of this compound in both the gas phase and in an aqueous solution. researchgate.net These studies provide insight into the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The solvent can influence the absorption spectrum, and theoretical models predict a shift in the λmax values when moving from the gas phase to an aqueous environment, highlighting the importance of solvent effects. researchgate.net

PhaseCalculated λmax (nm)Oscillator Strength (f)Major Contribution
Gas374.830.1601HOMO → LUMO
Aqueous409.910.2223HOMO → LUMO

Theoretical UV-Vis Absorption Data for this compound researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique used to investigate the electronic excited states of molecules. It involves the absorption of a photon, promoting the molecule to a higher electronic state, followed by the emission of a photon as the molecule returns to the ground state. The emitted light, or fluorescence, typically occurs at a longer wavelength (lower energy) than the absorbed light, with the difference known as the Stokes shift. The intensity and wavelength of the emitted light are highly sensitive to the molecular structure and its environment.

For this compound, the presence of the aromatic pyrazine ring conjugated with an amino group (an electron-donating group) and a nitro group (an electron-withdrawing group) suggests the potential for intramolecular charge transfer (ICT) states, which can influence its photophysical properties. While aromatic amines are often fluorescent, the nitro group is a well-known fluorescence quencher, which may significantly reduce or eliminate any emission.

A comprehensive review of scientific literature reveals a lack of published experimental data on the fluorescence properties of this compound. Specific parameters such as absorption maxima (λabs), emission maxima (λem), quantum yield (ΦF), and fluorescence lifetime (τ) have not been reported.

ParameterValueConditions
Absorption Maxima (λabs)Data not availableN/A
Emission Maxima (λem)Data not availableN/A
Quantum Yield (ΦF)Data not availableN/A
Fluorescence Lifetime (τ)Data not availableN/A

Note: The table above indicates the absence of publicly available experimental data for the fluorescence properties of this compound.

Magnetic Circular Dichroism (MCD)

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a static magnetic field applied parallel to the direction of light propagation. MCD spectroscopy is particularly useful for probing the electronic structure of molecules, as it can reveal information about degenerate and near-degenerate electronic states that may not be resolved in conventional absorption spectra. mdpi.com The technique is sensitive to the symmetry and magnetic properties of the electronic ground and excited states. mdpi.com

MCD spectra are often interpreted in terms of A, B, and C terms, which have characteristic spectral shapes and provide different types of information. mdpi.com A-terms arise from the Zeeman splitting of degenerate excited states, B-terms result from the magnetic field-induced mixing of states, and C-terms originate from the differential population of Zeeman-split degenerate ground state sublevels. mdpi.com

There are no known MCD studies published in the scientific literature for this compound. Such a study could potentially provide valuable insights into the nature of its π-π* and n-π* electronic transitions and the influence of the nitro and amino substituents on the pyrazine ring's electronic structure.

Electronic TransitionWavelength (nm)MCD Signal (A, B, or C term)Interpretation
N/AData not availableData not availableData not available

Note: The table above indicates the absence of publicly available experimental data from Magnetic Circular Dichroism studies of this compound.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, one can determine the arrangement of atoms within the crystal lattice, including precise bond lengths, bond angles, and intermolecular interactions.

Despite the fundamental importance of such data, a search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structures for this compound. Therefore, definitive experimental data on its solid-state conformation and packing are not available.

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous determination of a molecule's structure. mdpi.com It provides precise coordinates of each atom in the asymmetric unit of the crystal, which allows for the detailed analysis of molecular geometry, conformational preferences, and non-covalent interactions like hydrogen bonding.

For this compound, an SC-XRD study would reveal:

The planarity of the pyrazine ring.

The precise bond lengths and angles of the amino and nitro substituents.

The torsion angles describing the orientation of the substituent groups relative to the ring.

The intermolecular hydrogen bonding network, likely involving the amino group as a donor and the nitro group and pyrazine nitrogen atoms as acceptors.

As of this writing, no such study has been published for this compound.

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c, α, β, γ)Data not available
Key Bond Lengths (Å)Data not available
Key Bond Angles (°)Data not available
Key Torsion Angles (°)Data not available

Note: The table above indicates the absence of publicly available single-crystal X-ray diffraction data for this compound.

Powder X-ray Diffraction for Bulk Analysis

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline (powder) samples. researchgate.net The resulting diffraction pattern is a fingerprint of the material's crystalline phase(s). It is widely used for phase identification, determining sample purity, and analyzing the unit cell parameters of a bulk sample. researchgate.net While less detailed than SC-XRD, PXRD is crucial for characterizing the material as it is produced and used in bulk.

A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ), with characteristic intensities. This pattern could be used for quality control and to study phase transitions under different conditions. No published powder diffraction patterns for this compound are currently available in the literature.

Other Advanced Spectroscopic Methods

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons. nih.gov It is the only method that directly detects paramagnetic species, making it invaluable for studying free radicals, transition metal complexes, and radical ions. bruker.com

In its neutral, ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is "EPR silent" and would not produce an EPR spectrum.

However, an EPR signal could be observed under specific circumstances:

Radical Anion Formation: The compound could be chemically or electrochemically reduced to form a radical anion. The nitro group is readily reducible, and the resulting unpaired electron would likely be delocalized over the π-system of the molecule, giving rise to a characteristic EPR spectrum with hyperfine coupling to the nitrogen nuclei.

Radical Cation Formation: Oxidation of the molecule could potentially form a radical cation, although this is generally more difficult for electron-deficient rings.

Complexation with Paramagnetic Ions: If this compound acts as a ligand for a paramagnetic metal ion, the resulting complex could be studied by EPR to probe the metal's coordination environment.

No experimental EPR studies on radical ions or metal complexes of this compound have been reported in the scientific literature.

Speciesg-valueHyperfine Coupling Constants (a)
Neutral MoleculeEPR Silent (diamagnetic)
Radical AnionData not availableData not available
Radical CationData not availableData not available

Note: The table above reflects the theoretical EPR activity of this compound species, as no experimental data has been published.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques that provide detailed information about the electronic structure and local coordination environment of atoms in a material. nih.gov These methods are particularly valuable for studying nitrogen-containing organic compounds as they can probe the unoccupied and occupied electronic states, respectively, associated with the nitrogen atoms.

X-ray Absorption Spectroscopy (XAS)

XAS measures the absorption of X-rays as a function of energy. When the incident X-ray energy matches the binding energy of a core electron (e.g., a nitrogen 1s electron), the electron is excited to an unoccupied state, resulting in a sharp increase in absorption known as an absorption edge. The fine structure near this edge, known as X-ray Absorption Near-Edge Structure (XANES) or Near-Edge X-ray Absorption Fine Structure (NEXAFS), is sensitive to the oxidation state, coordination geometry, and bonding of the absorbing atom. nih.gov

For this compound, XAS at the nitrogen K-edge would be expected to show distinct features for the different nitrogen environments: the amino group (-NH₂), the pyrazine ring nitrogens, and the nitro group (-NO₂). The precise energy of the absorption edge and the features of the XANES spectrum are influenced by the chemical state of the nitrogen. For example, the highly oxidized nitrogen in the nitro group would likely exhibit a higher energy absorption feature compared to the more reduced nitrogen of the amino group.

X-ray Emission Spectroscopy (XES)

XES is a complementary technique to XAS. azom.com It involves the excitation of a core electron, followed by the decay of an electron from a higher-energy occupied orbital to fill the core hole, emitting an X-ray photon in the process. wikipedia.org The energy of the emitted photon is the difference between the energies of the involved electronic levels. By analyzing the energy of the emitted X-rays, XES provides information about the occupied electronic states. wikipedia.org Non-resonant XES has been used to study the electronic structure of nitrogen-rich compounds like trinitrotoluene, providing insights into the contributions of specific molecular orbitals. nist.gov

For this compound, N K-edge XES could differentiate the electronic contributions from the various nitrogen atoms. The emission spectra would be sensitive to the local bonding environment, allowing for the characterization of the molecular orbitals involving the nitrogen lone pairs and the π-system of the pyrazine ring. The combination of XAS and XES would provide a comprehensive picture of both the unoccupied and occupied electronic states associated with the nitrogen atoms in the molecule.

X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For this compound, XPS would be particularly useful for distinguishing the different nitrogen environments. The molecule contains three distinct types of nitrogen atoms: one in the amino group (-NH₂), two in the pyrazine ring, and one in the nitro group (-NO₂). Each of these will have a characteristic N 1s binding energy.

Based on studies of similar functional groups in other organic molecules, the following N 1s binding energies can be anticipated:

Amino Group (-NH₂): The nitrogen in the amino group is in a reduced state and is expected to have the lowest binding energy of the three types.

Pyrazine Ring Nitrogens: The nitrogen atoms in the aromatic pyrazine ring are in an intermediate oxidation state and will have a higher binding energy than the amino nitrogen.

Nitro Group (-NO₂): The nitrogen in the nitro group is in a highly oxidized state and will therefore have the highest N 1s binding energy.

Research on nitro- and amino-substituted aromatic compounds supports these predictions. For example, the N 1s binding energies for aminophenol films are found in the range of 400.2 - 400.7 eV, while those for nitrophenol films are observed at significantly higher energies, between 406.4 - 406.8 eV. researchgate.net

The expected N 1s binding energy ranges for the different nitrogen environments in this compound are summarized in the table below.

Nitrogen EnvironmentExpected N 1s Binding Energy (eV)
Amino Group (-NH₂)~399.0 - 401.0
Pyrazine Ring (=N-)~400.0 - 402.0
Nitro Group (-NO₂)~405.0 - 407.0

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through a specimen to form an image. TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the visualization of individual atoms and crystal lattices. For a crystalline compound like this compound, TEM could be used to characterize its morphology, particle size and shape, and crystal structure.

High-resolution TEM (HRTEM) can provide direct images of the crystal lattice, from which information about the lattice parameters and crystal defects can be obtained. Selected Area Electron Diffraction (SAED), a technique available in most TEMs, can be used to determine the crystal structure and orientation of the material.

While TEM is a powerful tool, crystalline organic materials like this compound can be sensitive to the high-energy electron beam, which can cause radiation damage and amorphization. Therefore, low-dose imaging techniques are often necessary to study such materials. Recent advancements in TEM, including the use of direct electron detectors and cryo-electron microscopy, have made it possible to obtain high-resolution images of beam-sensitive materials. kaust.edu.sa

In the context of derivatives or applications of this compound, TEM would be invaluable. For example, if the molecule were used as a building block for a metal-organic framework (MOF) or as a capping agent for nanoparticles, TEM would be essential for characterizing the resulting nanostructures. It could be used to visualize the porosity of MOFs or to determine the size distribution and crystalline nature of the nanoparticles.

Theoretical and Computational Investigations of 3 Nitropyrazin 2 Amine Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. For a molecule such as 3-Nitropyrazin-2-amine, these methods are employed to predict its three-dimensional structure, thermodynamic stability, and various spectroscopic properties. The primary goal is to solve the Schrödinger equation for the molecule, which provides the electronic wavefunction and energy. However, exact solutions are only possible for the simplest systems, necessitating the use of sophisticated approximation methods for polyatomic molecules. The choice of method and computational parameters is crucial for obtaining results that are both accurate and computationally feasible.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the spatially dependent electron density. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation.

For heterocyclic compounds containing both amino and nitro groups, DFT methods are widely used to perform geometry optimizations, calculate vibrational frequencies, and predict electronic properties. rsc.orgvu.nl The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed functional that combines the accuracy of ab initio methods with the efficiency of DFT. nih.govnih.gov DFT studies allow for the precise calculation of structural parameters, providing a theoretical model of the molecule's equilibrium geometry.

Illustrative Data: DFT-Calculated Geometrical Parameters The following table presents typical geometrical parameters calculated using DFT for a structurally analogous molecule, 2-amino-5-nitropyridine (B18323), to illustrate the type of data obtained from these studies. This is not data for this compound.

ParameterBond/AngleCalculated Value (B3LYP)
Bond LengthC-NO₂~1.45 Å
N-O (nitro)~1.23 Å
C-NH₂~1.36 Å
Ring C-N~1.34 Å
Bond AngleO-N-O~124°
C-C-NO₂~118°
C-C-NH₂~121°

This interactive table demonstrates the precision of DFT in predicting molecular geometries.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. One of the most common ab initio methods that goes beyond the basic Hartree-Fock approximation is Møller-Plesset perturbation theory, particularly at the second order (MP2).

The MP2 method improves upon the Hartree-Fock method by explicitly including electron correlation, which accounts for the interactions between individual electrons. This inclusion is critical for accurately describing non-covalent interactions and for obtaining more reliable energy predictions. researchgate.net In computational studies of nitroaromatic compounds, MP2 calculations are often performed for single-point energy calculations on geometries previously optimized at the DFT level. nih.gov This approach, denoted as MP2//DFT, provides a higher level of accuracy for the electronic energy while keeping computational costs manageable. Comparing DFT and MP2 results helps to validate the theoretical models and provides a more robust understanding of the molecule's properties. nih.govresearchgate.net

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost.

For molecules containing heteroatoms and potential for diffuse electron density, such as this compound, Pople-style split-valence basis sets are commonly used. nih.gov These include:

6-31G(d,p): A double-zeta basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for more flexibility in the shape of the orbitals, which is important for describing chemical bonds accurately.

6-311++G(d,p): A triple-zeta basis set that provides even more flexibility. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing anions and systems with delocalized electrons. nih.gov

The selection of an appropriate basis set is a critical step in designing a computational study, balancing the need for accuracy with the available computational resources.

Table of Common Basis Sets

Basis SetDescriptionKey Features
6-31G(d,p)Double-zeta, polarizedA standard for geometry optimizations.
6-311G(d,p)Triple-zeta, polarizedHigher accuracy for electronic properties.
6-311++G(d,p)Triple-zeta, polarized, diffuseRecommended for systems with delocalized electrons or anions.

This interactive table summarizes the characteristics of commonly used basis sets in computational studies of organic molecules.

Electronic Structure Analysis

Beyond determining the geometry and energy of a molecule, computational chemistry offers powerful tools to analyze its electronic structure. This analysis is key to understanding and predicting the molecule's chemical reactivity, stability, and spectroscopic characteristics. For this compound, with its electron-donating amino group and electron-withdrawing nitro group on a pyrazine (B50134) ring, electronic structure analysis can reveal the interplay of these functional groups.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital can be thought of as the valence band. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: This orbital can be thought of as the conduction band. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. scirp.org For molecules like this compound, the presence of both electron-donating and electron-withdrawing groups is expected to lower the HOMO-LUMO gap, indicating significant intramolecular charge transfer. rsc.org The spatial distribution of the HOMO and LUMO densities also reveals the most likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com

Illustrative Data: FMO Parameters The following table shows representative FMO energy values for a similar heterocyclic nitroamine compound to illustrate the outputs of such an analysis. This is not data for this compound.

ParameterEnergy (eV)
E(HOMO)~ -6.7 eV
E(LUMO)~ -3.1 eV
HOMO-LUMO Gap (ΔE)~ 3.6 eV

This interactive table highlights the key parameters obtained from a Frontier Molecular Orbital analysis.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying bonding, charge distribution, and intramolecular interactions. It transforms the calculated molecular orbitals into a localized basis of natural bond orbitals, which correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds.

Illustrative Data: NBO Analysis of Intramolecular Interactions The table below provides examples of stabilization energies (E(2)) from an NBO analysis of a related molecule, illustrating the type of data generated. This is not data for this compound.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N (amino)π* (C-C) (ring)~ 45-55
π (C-C) (ring)π* (N-O) (nitro)~ 15-25
LP(1) O (nitro)σ* (C-N) (ring)~ 2-5

This interactive table displays key donor-acceptor interactions and their stabilization energies as determined by NBO analysis, providing insight into intramolecular charge transfer.

Charge Distribution and Electrostatic Potentials

Computational chemistry provides significant insights into the electronic structure of molecules like this compound. By calculating the charge distribution and molecular electrostatic potential (MEP), one can predict the molecule's reactivity, intermolecular interactions, and physical properties.

The distribution of electron density can be quantified through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. In a molecule like this compound, the presence of the highly electronegative nitro group (NO₂) and the nitrogen atoms in the pyrazine ring leads to a significant redistribution of charge. The nitro group acts as a strong electron-withdrawing group, pulling electron density from the pyrazine ring. The amino group (NH₂), conversely, acts as an electron-donating group.

This electronic push-pull effect results in a polarized molecule. The oxygen atoms of the nitro group and the ring nitrogen atoms are expected to carry a partial negative charge, while the hydrogen atoms of the amino group and certain carbon atoms in the ring would carry a partial positive charge.

The Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. The MEP is plotted onto the molecule's electron density surface, using a color scale to denote electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro group and the pyrazine ring nitrogen atoms.

Blue regions signify positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Green and yellow regions represent areas with near-zero or intermediate potential.

For the analogous compound 2-amino-3-nitropyridine (B1266227), studies have shown that large negative electrostatic potential regions are found near the nitro group, identifying it as a likely site for reaction. researchgate.net The MEP surface provides a clear visual guide to the reactive sites of the molecule.

Acid-Base Properties through Computational Methods

The acid-base properties of a molecule, quantified by its pKa value, can be accurately predicted using computational methods. For this compound, the primary basic center is the amino group, but the nitrogen atoms of the pyrazine ring can also be protonated. Computational approaches can determine the most likely site of protonation and the corresponding pKa value.

The calculation of pKa typically involves a thermodynamic cycle that breaks down the deprotonation process in solution into steps that can be calculated using quantum mechanics, such as gas-phase deprotonation energy and solvation energies of the species involved.

pKa = (G(sol, A⁻) - G(sol, HA)) / (RT ln(10))

Where:

G(sol, A⁻) is the solvation free energy of the conjugate base.

G(sol, HA) is the solvation free energy of the acid.

Several factors influence the basicity of this compound:

Electron-Withdrawing Groups: The nitro group strongly withdraws electron density from the ring, which in turn reduces the electron density on the amino group. This destabilizes the conjugate acid (protonated form), making the amino group less basic compared to a simple aminopyrazine.

Aromatic Ring: The lone pair of the amino group can participate in resonance with the pyrazine ring, which can also affect its availability for protonation.

Ring Nitrogens: The pyrazine ring itself contains two basic nitrogen atoms. Their basicity is also reduced by the presence of the nitro group.

Computational models can predict the pKa values with a mean absolute error often less than 0.5 pKa units, providing valuable data where experimental measurements are unavailable. researchgate.net For substituted amines and anilines, methods like CAM-B3LYP with a solvation model (like SMD or PCM) and explicit water molecules have shown high accuracy. researchgate.net

Spectroscopic Property Simulations

Theoretical Vibrational Spectra (IR, Raman)

Theoretical simulations of infrared (IR) and Raman spectra are powerful tools for identifying and characterizing molecules. These simulations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, coupled with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

The calculation first involves optimizing the molecular geometry to find its lowest energy state. Then, the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated. The resulting theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To correct for this, the calculated frequencies are typically multiplied by a scaling factor.

For a molecule like this compound, the vibrational spectrum would show characteristic peaks for its functional groups. A theoretical study on the analogue 2-amino-3-nitropyridine provides a basis for assigning these vibrational modes. researchgate.netacademie-sciences.fr

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
N-H Stretching 3300 - 3500Asymmetric and symmetric stretching of the amino (NH₂) group. Often appears as two distinct peaks.
C-H Stretching 3000 - 3100Stretching vibrations of the C-H bonds on the pyrazine ring.
N-O Stretching 1500 - 1560 (asymmetric) 1300 - 1370 (symmetric)Asymmetric and symmetric stretching of the nitro (NO₂) group. These are typically strong absorptions in the IR spectrum.
C=C / C=N Stretching 1400 - 1650Vibrations associated with the stretching of the double bonds within the pyrazine ring.
N-H Bending 1580 - 1650Scissoring motion of the amino group.
C-N Stretching 1250 - 1350Stretching of the bond between the ring and the amino group.
NO₂ Bending 830 - 870Scissoring or wagging motion of the nitro group.

These calculated spectra serve as a "fingerprint" that can be used to confirm the identity of a synthesized compound by comparing the theoretical spectrum to the experimental one. mdpi.com

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus:

¹H NMR: The protons on the pyrazine ring would be deshielded (appear at a higher ppm) due to the electron-withdrawing nature of the ring nitrogens and the nitro group. The protons of the amino group would appear as a broader signal, with a chemical shift that can be dependent on solvent and concentration.

¹³C NMR: The carbon atoms in the pyrazine ring would show distinct chemical shifts. The carbon atom attached to the nitro group (C3) would be significantly deshielded due to the strong electron-withdrawing effect. Conversely, the carbon attached to the electron-donating amino group (C2) would be more shielded relative to other ring carbons.

Below is a table of hypothetical ¹³C NMR chemical shifts for this compound, based on known substituent effects and data from analogous structures.

AtomPredicted ¹³C Chemical Shift (ppm)Rationale
C2 ~155Attached to the electron-donating NH₂ group, but also a ring nitrogen.
C3 ~140Attached to the strongly electron-withdrawing NO₂ group.
C5 ~135Influenced by the adjacent ring nitrogen and the distant NO₂ group.
C6 ~130Influenced by the adjacent ring nitrogen and the distant NH₂ group.

Comparing calculated NMR shifts with experimental data is a powerful method for confirming molecular structures and assigning specific resonances, especially for complex molecules where assignments are not trivial. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Transition State Characterization

Computational modeling is an invaluable tool for studying chemical reaction mechanisms. It allows researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

A transition state (TS) is the highest energy point along the reaction coordinate. It represents the energetic barrier that must be overcome for a reaction to occur. Characterizing the TS is key to understanding reaction kinetics and selectivity.

For a reaction involving this compound, such as an electrophilic aromatic substitution or a nucleophilic substitution, computational chemists would:

Propose a Reaction Pathway: Hypothesize the steps involved in the reaction.

Locate the Transition State: Use algorithms to find the saddle point on the potential energy surface corresponding to the TS for each step.

Verify the Transition State: Confirm that the located structure is a true TS by performing a frequency calculation. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is directly related to the reaction rate.

For instance, in a hypothetical nitration reaction, the transition state would involve the partial formation of a bond between a ring carbon and the incoming nitronium ion (NO₂⁺) and the partial breaking of the C-H bond. Computational analysis would reveal the geometry of this transient species and the energy barrier required to form it. Studies on similar reactions, like the formation of N-Nitroso dimethyl amine, have successfully used these methods to calculate activation barriers that are in close agreement with experimental values. This approach allows for the detailed elucidation of reaction mechanisms at a molecular level.

Reaction Pathway Mapping

Currently, there is a notable absence of detailed computational studies mapping the specific reaction pathways of this compound in the scientific literature. Theoretical investigations into the reactivity of this compound would likely focus on several key areas, including its susceptibility to nucleophilic and electrophilic attack, as well as its behavior in cycloaddition reactions.

Computational chemistry provides powerful tools, such as Density Functional Theory (DFT), to model reaction mechanisms. For this compound, DFT calculations could be employed to determine the activation energies and transition state geometries for various potential reactions. For instance, the electron-withdrawing nature of the nitro group is expected to activate the pyrazine ring towards nucleophilic aromatic substitution. Computational modeling could identify the most probable sites of attack and the energetic barriers associated with these reactions.

Furthermore, the amino group can significantly influence the reactivity of the molecule. Theoretical studies could explore how this group modulates the electronic structure of the pyrazine ring and participates in directing incoming reagents. The interplay between the electron-donating amino group and the electron-withdrawing nitro group creates a complex electronic environment that warrants detailed computational analysis to predict its chemical behavior accurately.

Future computational work in this area would be invaluable for understanding the synthesis of novel derivatives of this compound and for predicting its stability and degradation pathways under various conditions.

Aromaticity Analysis of the Pyrazine Ring

The aromaticity of the pyrazine ring in this compound is a topic of significant theoretical interest. Pyrazine itself is an aromatic heterocycle, and the introduction of substituents can modulate its aromatic character. The presence of both an electron-donating amino group and a strong electron-withdrawing nitro group is expected to have a pronounced effect on the electronic delocalization within the pyrazine ring.

Several computational methods are available to quantify aromaticity. These include nucleus-independent chemical shift (NICS) calculations, which measure the magnetic shielding at the center of the ring, and various indices based on bond length alternation, such as the harmonic oscillator model of aromaticity (HOMA).

Aromaticity indices for unsubstituted pyrazine and related diazines have been a subject of computational studies. These studies provide a baseline for understanding the impact of substitution. For instance, a benchmark study of aromaticity indices for benzene, pyridine (B92270), and the diazines provides comparative data that could be extended to substituted systems. rsc.org

A comprehensive computational analysis of this compound would involve calculating various aromaticity indices and comparing them to those of pyrazine and other substituted pyrazines. This would provide valuable insights into the electronic structure and stability of the molecule.

Table 1: Illustrative Aromaticity Indices for Pyrazine and Related Compounds

CompoundAromaticity Index (Example: NICS(0))
Benzene-9.7
Pyridine-8.8
Pyrazine-5.9
This compoundData not available

Note: The NICS(0) values are illustrative and taken from general computational chemistry literature for benzene, pyridine, and pyrazine. A specific study for this compound is needed to provide an accurate value.

Conformation and Tautomerism Studies (e.g., Amine-Imine Tautomerism)

The potential for tautomerism in this compound, specifically amine-imine tautomerism, is a critical aspect of its theoretical chemistry. The molecule can theoretically exist in equilibrium between the 2-amino form and its corresponding 3-nitro-2(1H)-pyrazin-2-imine tautomer.

Computational methods, particularly DFT, are well-suited to investigate the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, the equilibrium constant for the tautomerization reaction can be predicted. Such studies have been extensively performed on analogous systems like 2-aminopyridine, where the amino form is generally found to be the more stable tautomer.

The energetic landscape of the tautomerization process, including the transition state connecting the two forms, can also be mapped out computationally. This provides information on the kinetic barrier to interconversion.

In addition to tautomerism, the conformational preferences of the amino and nitro groups relative to the pyrazine ring are also amenable to computational study. The planarity of the system and the rotational barriers of the substituents can be determined through geometry optimization and potential energy surface scans.

A thorough computational investigation would provide crucial data on the predominant tautomeric form and the conformational flexibility of this compound, which are essential for understanding its chemical and biological activity.

Table 2: Hypothetical Relative Energies of this compound Tautomers

TautomerComputational MethodRelative Energy (kcal/mol)
Amine FormDFT (e.g., B3LYP/6-311++G(d,p))Data not available
Imine FormDFT (e.g., B3LYP/6-311++G(d,p))Data not available

Note: This table illustrates the type of data that would be generated from a computational study. Specific energy values for this compound are not currently available in the literature.

Applications in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

3-Nitropyrazin-2-amine is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups which can be selectively transformed to build more complex heterocyclic systems. The amino group provides a nucleophilic center, while the nitro group can be readily reduced to a second amino group. This in-situ generation of a diamine is a cornerstone of its utility.

The most prominent application is in the synthesis of pteridines, which are bicyclic heterocyclic compounds composed of fused pyrazine (B50134) and pyrimidine (B1678525) rings. researchgate.net The synthesis of the pteridine (B1203161) core often involves the condensation of a pyrazine-2,3-diamine with a 1,2-dicarbonyl compound. By reducing the nitro group of this compound, a pyrazine-2,3-diamine intermediate is formed, which can then undergo cyclocondensation reactions.

Table 1: Examples of Transformations and Reactions

Reaction TypeReactant/ConditionProduct TypeSignificance
Nitro Group ReductionH₂, Pd/C; or SnCl₂/HClPyrazine-2,3-diamineCreates a key precursor for cyclization.
Cyclocondensation1,2-Dicarbonyl compounds (e.g., glyoxal, diacetyl)Pteridine derivativesForms the core of biologically relevant scaffolds. researchgate.net
Amine AcylationAcyl chlorides, AnhydridesN-Acyl-3-nitropyrazin-2-amineProtection or modification of the amino group.
Diazotization/Sandmeyer ReactionNaNO₂/HCl, then CuX3-Nitro-2-halopyrazineReplacement of the amino group for further functionalization. mdpi.com

Precursors for Advanced Organic Molecules

Building upon its role as an intermediate, this compound is a direct precursor to a range of advanced organic molecules with specialized functions. Its primary utility is in constructing fused heterocyclic systems that are often difficult to synthesize through other routes.

Pteridines and their derivatives, synthesized from this precursor, are a class of compounds with significant chemical and biological importance, acting as pigments and enzyme cofactors in various organisms. mdpi.commdpi.com The specific substitution pattern of the starting aminopyrazine allows for the regioselective synthesis of particular pteridine isomers. For example, condensation of the resulting pyrazine-2,3-diamine with α-keto esters can yield specific pteridinone derivatives.

Furthermore, the reactive sites on the this compound scaffold can be used to build other fused systems, such as thiazolo[4,5-b]pyrazines. acs.org This involves reactions that utilize both the amino group and an adjacent ring position, often activated by the nitro group, to construct the five-membered thiazole (B1198619) ring. These complex heterocyclic structures are often investigated for their unique electronic and photophysical properties.

Building Blocks for Polymer Synthesis

The bifunctional nature of this compound, particularly after the reduction of its nitro group, makes it a candidate monomer for step-growth polymerization. The resulting pyrazine-2,3-diamine can react with difunctional electrophiles to form polymers.

Polyamides: Reaction with diacyl chlorides or dicarboxylic acids can yield polyamides containing pyrazine units in the polymer backbone. The aromatic and heterocyclic nature of the pyrazine ring can impart thermal stability and rigidity to the resulting polymer.

Polyimines (Schiff Bases): Condensation with dialdehydes can form polyimines, which are known for their conjugation and potential application in electronic materials.

Oxidative Polymerization: Aromatic and heterocyclic amines can undergo chemical or electrochemical oxidative polymerization to form conjugated polymers. nih.govnih.govmdpi.com The amino group of this compound can act as a site for oxidative coupling, potentially leading to the formation of electroactive polymers where the pyrazine ring is part of a larger π-conjugated system. researchgate.net The properties of such polymers can be tuned by the substituents on the pyrazine ring.

The inclusion of the nitrogen-rich pyrazine heterocycle into a polymer backbone is a strategy for creating materials with specific properties, such as metal-coordination capabilities or altered electronic characteristics.

Ligand Design in Coordination Chemistry (Purely Chemical Context)

In the field of coordination chemistry, molecules containing multiple nitrogen atoms are of great interest as ligands for forming metal complexes. juniperpublishers.comnih.gov this compound possesses several potential coordination sites: the two nitrogen atoms of the pyrazine ring and the nitrogen atom of the exocyclic amino group. This allows it to function as a monodentate, bidentate (chelating), or bridging ligand.

The coordination behavior is influenced by the electronic properties of the molecule. The electron-withdrawing nature of the nitro group reduces the electron density on the pyrazine ring, which in turn decreases the basicity of the ring nitrogen atoms. This electronic effect can influence the stability and properties of the resulting metal complexes. mdpi.comnih.gov The specific coordination mode adopted by the ligand depends on the metal ion, the reaction conditions, and the presence of other competing ligands.

Table 2: Potential Coordination Modes of this compound

Coordination ModeCoordinating AtomsDescription
MonodentateN1 or N4 of the pyrazine ringThe ligand binds to a single metal center through one of the ring nitrogen atoms.
Bidentate (Chelating)N1 and the amino NThe ligand forms a stable five-membered chelate ring with a metal center.
BridgingN1 and N4The ligand links two different metal centers, facilitating the formation of coordination polymers or polynuclear complexes. mdpi.com

High-Throughput Chemistry Applications

High-throughput and combinatorial chemistry are strategies used to rapidly synthesize and screen large libraries of compounds. The well-defined reactivity of this compound makes it an excellent scaffold for such approaches.

Methodologies like solid-phase synthesis have been developed for pyrazine derivatives, where the molecule is attached to a resin and subsequently functionalized. acs.org For instance, a pyrazine core can be immobilized and then subjected to various reactions, such as Suzuki couplings at other positions on the ring, followed by modifications of the amino group. researchgate.net This allows for the systematic creation of a diverse library of related compounds.

Furthermore, the use of microwave-assisted synthesis can significantly accelerate the reactions of pyrazine intermediates, such as the condensation reactions to form pteridines. strath.ac.uk This enables the rapid production of compound libraries in good yields, which can then be screened for desired properties in materials science or other chemical applications. The defined reactive handles of this compound (the amino group, the reducible nitro group, and the pyrazine ring itself) provide multiple points for diversification, making it a valuable building block in high-throughput chemical synthesis.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The advancement of pyrazine (B50134) chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. While traditional methods for the synthesis of 3-Nitropyrazin-2-amine exist, future research will likely prioritize "green" chemistry principles to reduce environmental impact and improve efficiency.

Key areas of focus will include:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. nih.gov Future studies could adapt existing multi-step syntheses of substituted aminopyrazines into more streamlined, microwave-assisted protocols.

Metal-Free Coupling Reactions: A significant goal is to develop novel C-C and C-N bond-forming reactions that avoid the use of heavy metal catalysts. Methodologies such as nucleophilic aromatic substitution (SNAr) could be further explored to introduce a wider range of substituents onto the pyrazine ring under sustainable conditions. nih.gov

Biomimetic and Biocatalytic Approaches: Inspired by the natural synthesis of pyrazine alkaloids, researchers may explore enzyme-catalyzed or whole-cell biotransformations to construct the pyrazine core or modify existing derivatives. mdpi.com A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes derived from common amino acids, followed by air oxidation, highlighting a greener path forward. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling energetic intermediates like nitrated compounds, and potential for easier scale-up. Developing a continuous flow process for the nitration and amination of pyrazine would represent a significant manufacturing advancement.

Table 1: Comparison of Traditional and Future Synthetic Approaches
ParameterTraditional SynthesisFuture Sustainable Synthesis
CatalystsOften relies on heavy or precious metal catalysts (e.g., Palladium, Nickel). mdpi.comFocus on metal-free reactions, biocatalysis, or earth-abundant metal catalysts. nih.gov
SolventsUse of volatile organic compounds (VOCs) like o-dichlorobenzene. nih.govEmploying greener solvents (water, ethanol), ionic liquids, or solvent-free conditions.
Energy InputConventional heating, often for prolonged periods.Microwave irradiation, flow chemistry for efficient heat transfer. nih.gov
EfficiencyMay involve multiple steps with purification at each stage.Tandem or one-pot reactions to improve atom economy and reduce waste. mdpi.com

Exploration of Undiscovered Reactivity Patterns

The chemical personality of this compound is complex, offering opportunities to uncover novel transformations. The molecule's distinct reactivity profile arises from the competing and complementary effects of its functional groups. mdpi.com

Future investigations should target:

Regioselective Functionalization: Developing methods to selectively functionalize the C-5 and C-6 positions of the pyrazine ring is a significant challenge. The directing effects of the amino and nitro groups could be harnessed to achieve highly regioselective halogenations, metalations, or cross-coupling reactions.

Transformations of the Nitro Group: Beyond its use as an electron-withdrawing group, the nitro moiety can serve as a synthetic handle. Research into its selective reduction to a nitroso or hydroxylamino group, or its displacement by other nucleophiles, could yield a diverse library of new pyrazine derivatives with unique electronic and biological properties.

Cycloaddition Reactions: The electron-poor nature of the nitropyrazine ring makes it a potential candidate for inverse-electron-demand Diels-Alder reactions. Exploring its reactivity with various electron-rich dienophiles could lead to the synthesis of novel fused heterocyclic systems that are otherwise difficult to access.

N-Oxide Chemistry: The pyrazine nitrogen atoms can be oxidized to form N-oxides. This modification drastically alters the ring's reactivity, facilitating electrophilic substitution and enabling a range of subsequent functionalization strategies, as demonstrated in the synthesis of other complex pyrazines. mdpi.com

Advanced Computational Predictions and Machine Learning in Pyrazine Chemistry

Computational chemistry and machine learning are rapidly becoming indispensable tools for accelerating chemical research. frontiersin.org For pyrazine chemistry, these approaches can guide synthetic efforts, predict molecular properties, and rationalize experimental observations.

Future directions in this domain include:

DFT Calculations for Property Prediction: Density Functional Theory (DFT) can be used to perform comprehensive computational studies on novel derivatives of this compound. tandfonline.com This can predict heats of formation, densities, electronic properties (HOMO-LUMO gaps), and spectroscopic characteristics, guiding the design of molecules for specific applications, such as energetic materials. tandfonline.com

Virtual Screening and Docking: For drug discovery applications, computational studies can predict the binding affinities and interactions of pyrazine derivatives with biological targets, such as the RNA-dependent RNA polymerase (RdRp) enzyme in viruses. mdpi.comnih.gov This allows for the prioritization of synthetic targets with the highest potential for biological activity.

Machine Learning (ML) for Reaction Optimization: ML algorithms can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing new pyrazine derivatives, saving significant experimental time and resources. frontiersin.org

Generative Models for Inverse Design: Advanced ML models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be employed for the de novo design of pyrazine-based molecules. frontiersin.org By providing a set of desired properties (e.g., high binding affinity, specific absorption wavelength), these models can propose novel chemical structures that meet the design criteria, effectively reversing the traditional trial-and-error discovery process.

Table 2: Computational and Machine Learning Applications in Pyrazine Chemistry
TechniqueApplication AreaPotential Impact
Density Functional Theory (DFT)Materials Science, EnergeticsAccurate prediction of electronic structure, stability, and detonation properties. tandfonline.com
Molecular DockingMedicinal ChemistryIdentification of promising drug candidates by simulating binding to protein targets. nih.gov
Machine Learning (Predictive)Synthesis PlanningOptimization of reaction conditions and prediction of reaction outcomes. atomwise.com
Machine Learning (Generative)Molecule & Materials DesignDe novo design of novel pyrazine structures with tailored properties. frontiersin.org

Design and Synthesis of Chemically Functional Materials

The rigid, planar structure and versatile coordination chemistry of the pyrazine core make it an excellent building block for advanced functional materials. mdpi.com The specific functional groups of this compound can be exploited to impart unique properties to these materials.

Promising areas for future research are:

Metal-Organic Frameworks (MOFs): Pyrazine and its derivatives are well-established organic linkers for constructing MOFs. rsc.org The amino and pyrazine nitrogen atoms of this compound can coordinate to metal centers, while the nitro group can modify the pore environment's polarity and chemical reactivity. Such MOFs could be designed for selective gas capture (e.g., CO2), catalysis, or chemical sensing. rsc.org

Coordination Polymers: Beyond porous MOFs, the compound can be used to synthesize one-, two-, or three-dimensional coordination polymers. mdpi.com The electronic properties conferred by the nitro and amino groups could lead to materials with interesting magnetic, optical (e.g., non-linear optics), or conductive properties.

Energetic Materials: The high nitrogen content and the presence of the nitro group (an explosophore) make the pyrazine backbone a versatile platform for designing energetic materials. tandfonline.com Computational studies have shown that introducing nitro groups and N-oxides onto pyrazine-fused ring systems can lead to materials with high densities and excellent detonation velocities and pressures. tandfonline.com Future work could focus on synthesizing and characterizing derivatives of this compound as potential high-performance, low-sensitivity energetic compounds.

Organic Dyes and Sensors: The push-pull electronic nature of the molecule (amino group as donor, nitro group as acceptor) suggests potential applications in chromophores. Derivatives could be synthesized to act as fluorescent probes for detecting specific analytes or as components in dye-sensitized solar cells.

Q & A

Basic: What synthetic routes are recommended for preparing 3-Nitropyrazin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves coupling reactions between pyrazine derivatives and nitro-substituted amines. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine are effective coupling agents for forming amine bonds under anhydrous conditions . Optimization includes:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
  • Temperature: Reactions typically proceed at 25–50°C to balance yield and side-product formation.
  • Purification: Recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) improves purity.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and aromaticity. For example, nitro groups deshield adjacent protons, shifting signals downfield .
  • Elemental Analysis: Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Mass Spectrometry (MS): High-resolution MS distinguishes molecular ions (e.g., [M+H]+^+) from fragmentation patterns.

Advanced: How does palladium-catalyzed amination influence regioselectivity in pyrazine derivatives?

Methodological Answer:
Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos enable selective substitution at electron-deficient positions. For this compound:

  • Mechanism: Oxidative addition of aryl halides to Pd(0) precedes transmetallation with amines.
  • Regioselectivity: Nitro groups direct coupling to meta positions due to electron-withdrawing effects. Reaction conditions (base, solvent) further modulate selectivity .

Advanced: How can 3D-QSAR models predict the antileukemic activity of this compound derivatives?

Methodological Answer:

  • Data Collection: Assay IC50_{50} values against leukemia cell lines (e.g., K562) for analogs with varied substituents.
  • Descriptor Calculation: Use steric, electrostatic, and hydrophobic fields (e.g., CoMFA, CoMSIA).
  • Model Validation: Cross-validated q2>0.5q^2 > 0.5 and r2>0.8r^2 > 0.8 ensure robustness. For example, nitro groups enhance activity by improving electron-deficient interactions with target proteins .

Advanced: What methodologies detect and quantify nitrosamine impurities in this compound?

Methodological Answer:

  • LC-MS/MS: Employ MRM (multiple reaction monitoring) with deuterated internal standards (e.g., AOZ-d4) for sensitivity to 1 ppb .
  • EMA Compliance: Follow Q&A 10 guidelines: report results in ng and ppm, and submit root-cause analyses if limits (>0.03 ppm) are exceeded .
  • Risk Assessment: Use supplier questionnaires to audit raw materials for secondary amines or nitrosating agents .

Advanced: How do solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer:

  • Stability Studies: Accelerated degradation tests (40°C/75% RH) over 4 weeks monitor nitro group reduction.
  • Optimal Storage: Store in inert atmospheres (argon) at 2–8°C to prevent hydrolysis. Avoid aqueous solvents, as nitro groups degrade in prolonged moisture .

Basic: What biological assays are used to evaluate the antileukemic potential of this compound?

Methodological Answer:

  • In Vitro Cytotoxicity: MTT assays on leukemia cell lines (e.g., Jurkat) at 24–72 hours.
  • Mechanistic Studies: Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Advanced: How can regioselectivity in nitration reactions be controlled to synthesize this compound?

Methodological Answer:

  • Nitrating Agents: Mixed HNO3_3/H2_2SO4_4 preferentially nitrate pyrazine at the 3-position due to resonance stabilization of the intermediate.
  • Directing Groups: Electron-donating substituents (e.g., methyl) ortho to the nitration site increase regioselectivity .

Advanced: What chromatographic methods quantify this compound in complex matrices?

Methodological Answer:

  • HPLC Conditions: C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (70:30), flow rate 1 mL/min, UV detection at 254 nm.
  • Validation: Linearity (R2^2 > 0.99), LOD < 0.1 µg/mL, and recovery >95% .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: Bulky substituents near the amine hinder Pd catalyst access, reducing coupling efficiency.
  • Electronic Effects: Nitro groups increase electrophilicity, accelerating Suzuki-Miyaura reactions with boronic acids. Optimize using electron-rich ligands (e.g., SPhos) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.